Cas no 55470-41-2 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-)
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)- structure](https://it.kuujia.com/scimg/cas/55470-41-2x500.png)
55470-41-2 structure
Nome del prodotto:7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-amino-7-.β.-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-
- 1-[4-amino-2-bromobenzoyl]-4-[2-(4-chlorophenyl)ethyl]-piperazine
- ACMC-20n1yo
- CTK0B5415
- Piperazine, 1-(4-amino-2-bromobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-
- SureCN9426368
- DTXSID20970812
- 55470-41-2
- 7H-Pyrrolo[2, 4-amino-7-.beta.-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-
- NSC158899
- NSC-158899
- 7-pentofuranosyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine
-
- Inchi: InChI=1S/C15H20N6O4/c16-12-9-7(13-17-2-1-3-18-13)4-21(14(9)20-6-19-12)15-11(24)10(23)8(5-22)25-15/h4,6,8,10-11,15,22-24H,1-3,5H2,(H,17,18)(H2,16,19,20)
- Chiave InChI: MYVVSHFOJVHOSD-UHFFFAOYSA-N
- Sorrisi: C1CNC(=NC1)C2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O
Proprietà calcolate
- Massa esatta: 348.15500
- Massa monoisotopica: 348.155
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 522
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -2
- Superficie polare topologica: 151Ų
Proprietà sperimentali
- Densità: 1.88
- Punto di ebollizione: 778.5°Cat760mmHg
- Punto di infiammabilità: 424.6°C
- Indice di rifrazione: 1.864
- PSA: 151.04000
- LogP: -1.28950
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)- Letteratura correlata
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
55470-41-2 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-b-D-ribofuranosyl-5-(1,4,5,6-tetrahydro-2-pyrimidinyl)-) Prodotti correlati
- 392241-19-9(3,4,5-triethoxy-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1804064-59-2(1-Bromo-1-(2-(bromomethyl)-3-methylphenyl)propan-2-one)
- 1187929-38-9(2,2,2-trifluoro-1-(pyridin-2-yl)ethan-1-amine hydrochloride)
- 861928-20-3(1-Bromo-2-fluoro-4-iodo-5-methylbenzene)
- 1223949-95-8(4-{[(2-methylphenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine)
- 1806947-89-6(Ethyl 6-cyano-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 14542-71-3(3,5-Dibromo-4-methylanisole)
- 1021218-34-7(N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 1000523-04-5(3-2-(propan-2-yl)phenylpropan-1-amine)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti
